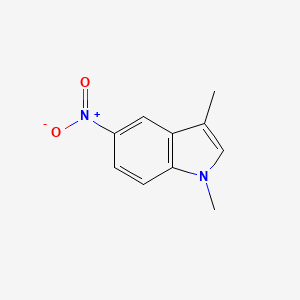

1,3-Dimethyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-6-11(2)10-4-3-8(12(13)14)5-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVOAOAJIGWRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1,3 Dimethyl 5 Nitro 1h Indole Derivatives

Electrophilic Aromatic Substitution on Indole (B1671886) Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In indole and its derivatives, the electron-rich nature of the heterocyclic ring makes it highly susceptible to electrophilic attack. The regioselectivity of this attack is a key aspect of indole chemistry.

The indole ring system possesses multiple sites for potential electrophilic attack. The preferred position for electrophilic substitution on the indole core is typically the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed during the reaction. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. echemi.com In contrast, attack at the C2 position would lead to an intermediate where the benzene ring's aromaticity is disrupted.

While C3 is the most reactive site, functionalization at other positions is also possible under specific conditions or with certain substrates. For instance, if the C3 position is blocked, electrophilic substitution can occur at the C2 position. Substitution on the benzene portion of the indole (C4, C5, C6, and C7) is generally less favorable and often requires harsher reaction conditions or the presence of directing groups. acs.org Functionalization at the N1 position typically involves reactions with bases to form an indolyl anion, which can then react with various electrophiles.

The general order of reactivity for electrophilic attack on an unsubstituted indole is C3 > C2 > C6 > C4 > C5 > C7. The specific outcomes of these reactions can be influenced by factors such as the nature of the electrophile, the solvent, and the presence of substituents on the indole ring. semanticscholar.org

| Position | Relative Reactivity | Reason for Reactivity/Notes |

|---|---|---|

| C3 | Most reactive | Formation of the most stable cationic intermediate, preserving the aromaticity of the benzene ring. |

| C2 | Second most reactive | Occurs if C3 is blocked. The intermediate is less stable than the C3-attack intermediate. |

| N1 | Reactive under basic conditions | Deprotonation followed by reaction with an electrophile. |

| C6, C4, C5, C7 | Less reactive | Substitution on the benzene ring is less favorable than on the pyrrole (B145914) ring and often requires more forcing conditions. |

The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), at the C5 position of the indole ring significantly influences the molecule's reactivity towards electrophilic aromatic substitution. The nitro group deactivates the benzene ring towards electrophilic attack by withdrawing electron density, making substitutions on the carbocyclic portion of the molecule more difficult.

However, the primary site of electrophilic attack, the C3 position, remains the most favored position for substitution even in the presence of a C5-nitro group. The deactivating effect of the nitro group is less pronounced on the pyrrole ring compared to the benzene ring. Research has shown that various 5-nitroindole derivatives can be successfully functionalized at the C3 position. For example, the synthesis of various 5-nitroindole derivatives often involves electrophilic substitution at C3 as a key step. nih.gov

While the focus of this section is on electrophilic substitution, it is noteworthy that indoles bearing an electron-withdrawing group at the C3 position, such as 3-nitroindoles, exhibit a reversed reactivity pattern. These compounds become susceptible to attack by electron-rich species (nucleophiles). rsc.orgresearchgate.net This reactivity has been exploited in various synthetic methodologies, particularly in dearomatization reactions. dicp.ac.cnnih.govacs.orgkaust.edu.saacs.org

In these reactions, the 3-nitroindole acts as an electrophilic partner. Nucleophilic attack often occurs at the C2 position, leading to a loss of aromaticity and the formation of functionalized indoline structures. dicp.ac.cnresearchgate.net These processes highlight the versatile reactivity of the indole core, which can be tuned by the nature and position of its substituents.

Nucleophilic Reactions and Nitro Group Transformations

The nitro group in 1,3-dimethyl-5-nitro-1H-indole is a versatile functional group that can undergo various transformations, primarily through reduction and nucleophilic aromatic substitution.

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the indole ring. The resulting 5-aminoindole (B14826) derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.

Several methods can be employed for the reduction of 5-nitroindoles. A common approach involves the use of reducing agents such as sodium hydrosulfite. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is also a highly effective method. Other reducing systems, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid, can also be utilized.

| Reducing Agent/System | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or alcoholic solution, often at elevated temperatures. | A mild and often selective reducing agent. acs.org |

| Catalytic Hydrogenation (H2/Pd-C, H2/PtO2) | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate). | A clean and efficient method, often providing high yields. |

| Tin(II) Chloride (SnCl2) | Concentrated hydrochloric acid, room temperature or gentle heating. | A classic method for nitro group reduction. |

| Iron (Fe) powder | Acetic acid or ammonium (B1175870) chloride solution. | An economical and effective reducing agent. |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

In the context of 5-nitroindole derivatives, if a suitable leaving group (e.g., a halogen) is present at the C4 or C6 position, the C5-nitro group can activate the ring towards SNAr. The reaction proceeds through the addition of a nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. nih.gov The rate-limiting step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring. nih.gov

While direct displacement of the nitro group itself via SNAr is less common, its strong activating effect is crucial for substitutions at other positions on the benzene ring of the indole.

Generation and Trapping of Iminoquinone-type Intermediates in 5-Nitroindole Systems

The electrochemical reduction of 5-nitroindole derivatives, such as 1-methyl-5-nitroindole, in acidic hydroorganic media has been shown to proceed via the formation of highly reactive iminoquinone-type intermediates. cdnsciencepub.com This process involves the reduction of the nitro group to a hydroxylamine, which then undergoes dehydration to form the electrophilic iminoquinonium species.

These intermediates are susceptible to nucleophilic attack. For instance, the preparative electrolysis of 1-methyl-5-nitroindole in acidic hydromethanolic solutions at a mercury electrode leads to the formation of the corresponding 4-substituted amino derivatives. cdnsciencepub.com This occurs through the 100% regioselective addition of methanol or other suitable nucleophiles present in the electrolytic solution to the iminoquinone intermediate.

Furthermore, these iminoquinonium intermediates can be trapped in cycloaddition reactions. When cyclopentadiene is introduced into the electrolysis medium under acidic conditions, it effectively traps the intermediates generated from 1-methyl-5-nitroindole. cdnsciencepub.com The regiochemistry of these nucleophilic additions has been rationalized using AM1 calculations.

The generation of imino-quinone methide type intermediates is not limited to electrochemical methods. They can also be produced from carbinol precursors using alkylsulfonic acids, and subsequently trapped by a wide array of nucleophiles, enabling the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds. nih.gov

Table 1: Trapping of Iminoquinone-type Intermediates Generated from 1-Methyl-5-nitroindole

| Nucleophile/Trapping Agent | Reaction Condition | Product Type | Reference |

| Methanol | Electrolysis in acidic hydromethanolic media | 4-Methoxy-1-methyl-5-aminoindole | cdnsciencepub.com |

| Other good nucleophiles | Electrolysis in acidic hydroorganic media | 4-Substituted-1-methyl-5-aminoindole | cdnsciencepub.com |

| Cyclopentadiene | Electrolysis in acidic medium | Cycloaddition adduct | cdnsciencepub.com |

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers a powerful toolkit for the functionalization of indole scaffolds, enabling the introduction of various substituents at different positions.

The direct functionalization of the carbocyclic ring of indoles presents a significant challenge due to the higher reactivity of the pyrrole ring. However, various strategies have been developed to achieve regioselective C-H functionalization at the C4, C5, and C7 positions.

One common approach involves the use of directing groups. For instance, the installation of a pivaloyl group at the C3 position can direct the arylation to the C4 and C5 positions. nih.gov Similarly, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.

Ruthenium(II)-catalyzed regioselective diamidation of 3-carbonylindoles at the C4 and C5 positions has been achieved using dioxazolones. nih.gov This method demonstrates excellent functional group tolerance and provides access to a diverse range of functionalized indoles. nih.gov

A metal-free, highly regioselective C5-H direct iodination of indoles has also been reported, offering a practical route for C5 functionalization due to the versatility of the resulting aryl iodides. rsc.org

Table 2: Examples of Regioselective C-H Functionalization of Indole Derivatives

| Position | Functionalization | Catalyst/Reagent | Directing Group | Reference |

| C4, C5 | Arylation | Palladium | C3-pivaloyl | nih.gov |

| C7 | Arylation | Palladium | N-P(O)tBu2 | acs.org |

| C4, C5 | Diamidation | Ruthenium(II) | C3-carbonyl | nih.gov |

| C5 | Iodination | N-Iodosuccinimide | None | rsc.org |

Oxidative Cross-Coupling Reactions of Indoles

Oxidative cross-dehydrogenative coupling (CDC) reactions represent an atom- and step-economical approach for the construction of carbon-carbon bonds from two C-H bonds. nih.govsemanticscholar.org These reactions have been successfully applied to indoles, allowing for their coupling with a variety of C-H nucleophiles.

For instance, the oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles can afford structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.gov This process has a broad substrate scope with respect to both the indole and the nucleophile. nih.gov Under similar conditions, the oxidative dimerization and trimerization of indoles can also be achieved. nih.gov

The coupling of indoles with strong C(sp³)–H bond-containing substrates has been accomplished using a dual catalytic system involving a cobalt catalyst and a chloride source, which generates a chlorine radical for alkyl radical formation.

While the presence of a strong electron-withdrawing group like a nitro group at the C5 position can sometimes inhibit oxidative coupling reactions, the development of robust catalytic systems may overcome this limitation. osaka-u.ac.jp

Palladium catalysis has been extensively utilized for the functionalization of indoles. nih.gov These methods often involve the direct conversion of C-H bonds into carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed procedures for both intermolecular and intramolecular alkenylations and arylations of indole derivatives have been developed. nih.gov The mechanism of these reactions can involve either an "alkene activation" or an "indole activation" pathway. nih.gov

Ligand-directed C-H functionalization is a powerful strategy in palladium catalysis, allowing for high regioselectivity. nih.gov The choice of ligand is crucial and can influence the outcome of the reaction. For example, mono-N-protected amino acid ligands have been shown to be effective in controlling positional selectivity in the C-H functionalization of substituted arenes.

For the this compound system, the nitro group's electron-withdrawing nature would influence the electronic properties of the indole ring and thus its reactivity in palladium-catalyzed transformations. The development of suitable ligands and reaction conditions is key to achieving desired functionalizations. acs.org

Table 3: Overview of Palladium-Catalyzed Functionalization of Indoles

| Reaction Type | Key Features | Potential Application to this compound | Reference |

| C-H/N-H Alkenylation/Arylation | Use of unactivated starting materials, atom economy. | Functionalization at various positions, depending on directing groups and reaction conditions. | nih.gov |

| Ligand-Directed C-H Functionalization | High regioselectivity, diverse bond formation (C-O, C-N, C-C, etc.). | Precise introduction of functional groups at specific positions of the benzene ring. | nih.gov |

| Alkene Difunctionalization | Formation of carbocycles through coupling of dienyl triflates with nucleophiles. | Synthesis of complex fused ring systems incorporating the indole core. | umich.edu |

Derivatization and Functionalization Strategies

The C-alkylation and acylation of indoles are fundamental transformations for introducing carbon-based functional groups. The Friedel-Crafts reaction is a classic method for this purpose.

The Michael-type Friedel-Crafts alkylation of indolines with aryl-nitroolefins provides a direct route to C5-alkylated indolines, which can then be oxidized to the corresponding indoles. researchgate.net This strategy is particularly relevant for the functionalization of the 5-nitroindole core.

The reaction of indoles with 2-aryl-3-nitro-2H-chromenes under catalyst-free conditions in water can lead to C-alkylation products. researchgate.net

The regioselectivity of alkylation can be influenced by the reaction conditions. For instance, solvent-controlled regioselective C5-H versus N1-H alkylation of indolines with para-quinone methides has been demonstrated. researchgate.net

For this compound, the presence of the methyl group at the N1 position precludes N-alkylation, thus favoring C-alkylation at other positions. The electron-withdrawing nitro group at C5 will deactivate the benzene ring towards electrophilic substitution, making Friedel-Crafts type reactions more challenging and potentially requiring harsher conditions or more reactive alkylating/acylating agents.

N-Functionalization (e.g., N-Vinylation)

N-functionalization of the indole core introduces molecular diversity and allows for the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry. While the N1 position of this compound is already substituted, the principles of N-vinylation are relevant for understanding the reactivity of related 5-nitroindole scaffolds that may have a proton at the N1 position.

N-vinylation of azaheterocycles, including indoles, can be achieved through various catalytic methods. One effective approach involves a copper-catalyzed reaction. For instance, the use of a CuF₂/DMAP catalytic system facilitates the N-vinylation of amides and azoles with vinylsilane at room temperature, obviating the need for an external fluoride source. organic-chemistry.org This method has been successfully applied to synthesize valuable N-vinyl monomers. organic-chemistry.org Mechanistic studies suggest that DMAP acts as both a ligand and a base, aiding in the formation of the active copper(II) complex. organic-chemistry.org

Another prominent method for N-vinylation is the palladium-catalyzed stereospecific coupling of vinyl triflates with pyrroles and indoles. nih.gov This technique is applicable to both cyclic and acyclic vinyl triflates and has been successfully employed with non-nucleophilic azaheterocycles. nih.gov The reaction's stereospecificity offers an advantage in synthesizing specific isomers of N-vinyl azaheterocycles. nih.gov

The following table summarizes representative conditions for the N-vinylation of indole derivatives, which can be extrapolated for 5-nitroindole scaffolds.

| Catalyst System | Vinyl Source | Base | Solvent | Temperature | Yield (%) | Reference |

| CuF₂/DMAP | Vinylsilane | DMAP | DCE | Room Temp. | High | organic-chemistry.org |

| Palladium Catalyst | Vinyl triflates | Not Specified | Not Specified | Elevated | 17-70 | nih.gov |

Table 1: Representative Conditions for N-Vinylation of Indole Derivatives.

Selective Halogenation of Indoles

Halogenation is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. The presence of an electron-withdrawing nitro group at the C5 position of the indole ring deactivates the benzene portion of the molecule towards electrophilic aromatic substitution. However, the pyrrole ring remains relatively electron-rich and susceptible to halogenation, typically at the C3 position. In the case of this compound, the C3 position is blocked by a methyl group, which directs halogenation to other available positions on the pyrrole or benzene ring, though the latter is less favored due to deactivation.

Indole derivatives containing electron-withdrawing substituents, such as 5-nitroindole, have been shown to be effective substrates for halogenation, yielding monohalogenated products. nih.gov For instance, the enzymatic bromination of 5-nitroindole using a RebH variant has been reported to produce the monobrominated product in high yields with excellent selectivity, avoiding the formation of multi-brominated species. nih.gov

Chemical methods for halogenation are also well-established. N,N'-dihalo-5,5-dimethylhydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), are efficient reagents for the selective halogenation of indoles. researchgate.net By carefully selecting the solvent, either C3-monohalogenated or C2,C3-dihalogenated indoles can be selectively prepared. researchgate.net For example, using 1,4-dioxane as the solvent favors the formation of 3-haloindoles, while 1,2-dichloroethane promotes dihalogenation. researchgate.net

The table below outlines conditions for the selective halogenation of indole derivatives.

| Halogenating Agent | Catalyst/Solvent | Position of Halogenation | Yield (%) | Reference |

| RebH enzyme variant | None | Not specified for 5-nitroindole | 97.7 ± 2.5 | nih.gov |

| DBDMH/DCDMH | 1,4-Dioxane | C3 | 82-99 | researchgate.net |

| DBDMH/DCDMH | 1,2-Dichloroethane | C2, C3 | 84-95 | researchgate.net |

Table 2: Conditions for Selective Halogenation of Indole Derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

X-ray Crystallography for Molecular Structure and Crystal Packing

The molecular geometry of 1,3-Dimethyl-5-nitro-1H-indole is largely dictated by the fusion of the benzene (B151609) and pyrrole (B145914) rings, forming the indole (B1671886) core. The nitro group at the C5 position and the methyl groups at N1 and C3 will influence the electronic distribution and steric interactions within the molecule.

Based on data from analogous structures, the bond lengths within the indole ring are expected to exhibit partial double bond character due to electron delocalization. The C-N bonds of the pyrrole ring and the C-C bonds of the benzene ring will have lengths intermediate between typical single and double bonds. The C-NO2 bond is anticipated to be relatively short, indicative of the strong electron-withdrawing nature of the nitro group. The N-O bonds within the nitro group will be equivalent due to resonance. The addition of the methyl group at N1 will slightly elongate the adjacent C-N bonds compared to an unsubstituted indole. Similarly, the methyl group at C3 will influence the geometry of the pyrrole ring.

Bond angles within the fused ring system will largely conform to the sp2 hybridization of the carbon and nitrogen atoms, with values close to 120°. However, ring strain and substituent effects will cause deviations from this ideal geometry. The O-N-O bond angle in the nitro group is expected to be approximately 120°. The dihedral angle between the indole ring system and the nitro group will be small, indicating a high degree of planarity to maximize π-conjugation.

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-C5 | ~1.38 |

| C5-C6 | ~1.39 |

| C5-N(O2) | ~1.47 |

| N-O (nitro) | ~1.22 |

| N1-C2 | ~1.37 |

| C2-C3 | ~1.36 |

| N1-CH3 | ~1.47 |

| C3-CH3 | ~1.51 |

| Bond Angles (°) | |

| C4-C5-C6 | ~120 |

| C4-C5-N(O2) | ~119 |

| C6-C5-N(O2) | ~119 |

| O-N-O | ~124 |

| C2-N1-C8a | ~109 |

| C2-N1-CH3 | ~125 |

| C2-C3-C3a | ~108 |

| C2-C3-CH3 | ~128 |

| Dihedral Angles (°) | |

| C4-C5-N-O | ~5 |

Note: These values are estimations based on related crystal structures and theoretical calculations.

In the solid state, the crystal packing of this compound will be governed by a variety of intermolecular forces. Unlike 5-nitroindole, which can act as a hydrogen bond donor via its N-H group, the N1-methylation in the target compound precludes classical hydrogen bonding of this type. acs.org

However, the nitro group's oxygen atoms are excellent hydrogen bond acceptors. Therefore, weak C-H···O hydrogen bonds involving the aromatic and methyl protons are likely to be significant in directing the crystal packing. Furthermore, π-π stacking interactions between the electron-deficient indole rings, influenced by the nitro group, are expected to play a crucial role in the supramolecular assembly. researchgate.net The parallel or anti-parallel stacking of the indole planes helps to maximize attractive electrostatic and van der Waals forces.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending modes of its constituent chemical bonds.

The most characteristic vibrations will be those of the nitro group. Strong asymmetric and symmetric stretching vibrations of the NO2 group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. orientjchem.org These bands are often intense in the FTIR spectrum.

The aromatic C-H stretching vibrations of the indole ring will appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the indole ring and the C-N bond to the methyl group will also be present in the fingerprint region (below 1500 cm⁻¹).

The methyl groups will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range, as well as bending (scissoring and rocking) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. scialert.net

Raman spectroscopy will provide complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum and can be found in the 700-1100 cm⁻¹ range. researchgate.net The symmetric stretch of the nitro group is also typically Raman active. orientjchem.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Asymmetric Stretching | ~2960 |

| Methyl C-H | Symmetric Stretching | ~2870 |

| C=C (Aromatic) | Stretching | 1400 - 1620 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1360 |

| C-N | Stretching | 1250 - 1350 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR will be crucial for confirming its structure.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the methyl protons. The strong electron-withdrawing effect of the nitro group at the C5 position will significantly deshield the protons on the benzene ring, shifting their signals downfield. The proton at C4, being ortho to the nitro group, is expected to be the most deshielded and may appear as a doublet. The proton at C6, also influenced by the nitro group, will likely be a doublet of doublets, and the C7 proton will be a doublet. The proton at C2 on the pyrrole ring will appear as a singlet. The two methyl groups will give rise to two distinct singlets, with the N-methyl signal appearing further downfield than the C3-methyl signal. rsc.org

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbons of the benzene ring will have their chemical shifts influenced by the nitro group, with C5 being significantly deshielded. The carbons of the pyrrole ring will also exhibit characteristic shifts. The two methyl carbons will appear in the upfield region of the spectrum. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~3.7 | ~31 |

| C2-H | ~7.2 | ~128 |

| C3-CH₃ | ~2.4 | ~10 |

| C4-H | ~8.5 | ~117 |

| C5 | - | ~142 |

| C6-H | ~8.1 | ~116 |

| C7-H | ~7.4 | ~110 |

| C3a | - | ~128 |

| C7a | - | ~139 |

| C2 | - | ~128 |

| C3 | - | ~115 |

Note: These values are estimations based on data for 3-Methyl-5-nitro-1H-indole and other substituted indoles. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated indole ring system. The presence of the nitro group, a strong chromophore, will significantly influence the absorption characteristics.

The indole chromophore itself exhibits two main absorption bands, corresponding to the ¹La and ¹Lb transitions. nih.gov Substitution on the benzene ring, particularly with an electron-withdrawing group like a nitro group, is known to cause a red-shift (bathochromic shift) of these absorption maxima to longer wavelengths. nih.gov

In addition to the π → π* transitions of the indole system, the nitro group can also undergo a weaker n → π* transition, involving the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. This transition typically appears as a shoulder on the main absorption bands at a longer wavelength. The combination of the indole and nitro chromophores will result in a complex UV-Vis spectrum with absorption maxima likely extending into the near-visible region. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

1,3-Dimethyl-5-nitro-1H-indole as a Synthetic Synthon for Complex Molecules

The synthetic utility of this compound primarily revolves around the chemical reactivity of the nitro group. The conversion of the nitro functional group into an amino group is a pivotal transformation, converting the molecule into a highly versatile intermediate, 5-amino-1,3-dimethyl-1H-indole. This unlocks its potential as a synthon for constructing more elaborate molecules.

Detailed Research Findings:

The most significant application of this compound as a synthon is predicated on the catalytic reduction of its nitro group. This reaction is a cornerstone for introducing a nucleophilic amino group onto the indole (B1671886) scaffold, which can then participate in a wide array of subsequent bond-forming reactions. Various catalytic systems are effective for this transformation, offering high yields and selectivity. mdpi.comunimi.it

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is known for its high efficiency and clean reaction profile.

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst (e.g., Pd/C or Fe) can serve as the hydrogen source. unimi.it These methods often proceed under milder conditions than high-pressure hydrogenation. unimi.it

Metal-Acid Systems: Classic reduction methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are also effective for converting nitroarenes to anilines.

The resulting compound, 5-amino-1,3-dimethyl-1H-indole , becomes the key building block. The presence of the amino group at the C5 position, along with the inherent reactivity of the indole ring, allows for further functionalization to build complex molecular frameworks. For instance, the amino group can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or it can act as a nucleophile in coupling reactions to form larger, conjugated systems.

Table 1: Representative Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reducing Agent | Typical Conditions | Key Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol/Ethanol, RT-50°C | High efficiency, clean byproducts |

| Raney Nickel | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, Reflux | Avoids high-pressure H₂ |

| Iron Powder (Fe) | Acetic Acid (CH₃COOH) | Ethanol/Water, 70-100°C | Cost-effective, widely used |

| Sodium Borohydride (NaBH₄) / NiCl₂ | Methanol | 0°C to RT | Mild conditions, high selectivity |

Design and Synthesis of Advanced Heterocyclic Scaffolds

The true potential of this compound as a building block is realized in its ability to serve as a foundation for advanced, fused heterocyclic scaffolds. Following the reduction of the nitro group to 5-amino-1,3-dimethyl-1H-indole, the resulting ortho-diamine-like arrangement (considering the C4 and C5 positions with the amino group) or the presence of two distinct nucleophilic nitrogen atoms (the indole N1 and the amino N5) enables a variety of cyclization and condensation reactions.

Detailed Research Findings:

The synthesis of fused heterocyclic systems often relies on the reaction of a precursor containing two adjacent or suitably positioned functional groups with a bifunctional reagent. In this context, 5-amino-1,3-dimethyl-1H-indole is an ideal precursor for constructing rings fused to the benzene (B151609) portion of the indole core.

Fused Imidazoles: Reaction of the 5-amino derivative with formic acid or its equivalent can lead to the formation of imidazo[4,5-f]indoles.

Fused Triazoles: Treatment with nitrous acid (generated in situ from NaNO₂) would first produce a diazonium salt. If an adjacent nucleophilic group were present (e.g., at C4), this could facilitate cyclization into a triazole system. More commonly, the amino group can react with reagents to build a triazole ring.

Fused Pyrazines (Quinoxalines): Condensation of the 5-aminoindole (B14826) derivative with α-dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) is a standard method for synthesizing quinoxaline-type structures. In this case, it would yield pyrazino[2,3-f]indole derivatives.

These strategies allow for the creation of novel, polycyclic aromatic systems with unique electronic and steric properties, which are of significant interest in medicinal chemistry and materials science. The specific substitution pattern of the starting material—with methyl groups at N1 and C3—can be used to fine-tune the solubility, stability, and biological activity of the resulting fused heterocycles.

Table 2: Potential Fused Heterocyclic Scaffolds from 5-Amino-1,3-dimethyl-1H-indole

| Target Heterocycle | Required Reagent(s) | Resulting Scaffold |

| Fused Imidazole | Formic Acid (HCOOH) or Triethyl Orthoformate | Dimethyl-imidazo[4,5-f]indole |

| Fused Quinoxaline | Glyoxal (CHOCHO) | Dimethyl-pyrazino[2,3-f]indole |

| Fused Thiazole | Carbon Disulfide (CS₂), then an α-halo ketone | Dimethyl-thiazolo[4,5-f]indole |

Applications in Material Science (e.g., conductive polymers from poly(nitroindole))

In materials science, indole derivatives are precursors to conducting polymers. tandfonline.com Polyindoles, which belong to the family of fused-ring conjugated polymers, have garnered attention for their unique electrochemical and physical properties. tandfonline.com The polymerization of nitroindole monomers, in particular, offers a pathway to functional conductive materials.

Detailed Research Findings:

The primary method for synthesizing poly(nitroindole) is through electrochemical polymerization (electropolymerization). researchgate.netacs.org In this process, the monomer (e.g., 5-nitroindole) is oxidized at an electrode surface in an appropriate electrolyte solution, leading to the formation of radical cations that couple to form a polymer film directly on the electrode. researchgate.net Studies on poly(5-nitroindole) have shown that it can act as a conductive and adhesive interfacial layer, for example, to improve the stability of neural electrodes. researchgate.net

While specific studies on the polymerization of this compound are not widely documented, the principles of electropolymerization of substituted indoles can be applied. The polymerization of indole monomers typically occurs through coupling at the C2 and C3 positions. researchgate.net However, since the C3 position in this compound is blocked by a methyl group, polymerization would be forced to proceed through other positions, likely involving the benzene ring, or could be inhibited altogether.

Assuming polymerization is feasible, the resulting polymer, poly(this compound), would possess distinct properties:

Conductivity: The nitro group is strongly electron-withdrawing, which would significantly impact the electronic properties of the polymer backbone, generally lowering conductivity compared to unsubstituted polyindole. However, this can be tuned through doping.

Solubility and Processability: The presence of the two methyl groups would likely increase the polymer's solubility in organic solvents compared to the unsubstituted poly(5-nitroindole), which is a significant advantage for material processing and device fabrication.

Functionality: The nitro groups along the polymer chain could be chemically reduced to amino groups post-polymerization, providing a route to functionalized conductive polymers that can be used for sensor applications, catalysis, or for covalent attachment of other molecules. researchgate.net

Table 3: Properties of Conductive Polymers from Nitroindoles

| Property | Description | Influence of 1,3-Dimethyl Substitution |

| Synthesis Method | Electrochemical Polymerization | The C3-methyl group may alter the polymerization mechanism and feasibility. |

| Conductivity | Typically in the semiconductor range, tunable by doping. | Electron-donating methyl groups may slightly counteract the effect of the nitro group. |

| Adhesion | Poly(5-nitroindole) shows strong adhesion to metal substrates like gold. researchgate.net | This property is expected to be retained. |

| Solubility | Generally low for unsubstituted polyindoles. | Methyl groups are expected to enhance solubility in organic solvents. |

| Post-Functionalization | The nitro group can be reduced to an amine for further reactions. researchgate.net | This key feature remains, allowing for polymer functionalization. |

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-Dimethyl-5-nitro-1H-indole, and what purification methods ensure high yield and purity?

Methodological Answer:

The synthesis typically involves nitration and methylation steps. For example, nitration of 1,3-dimethylindole derivatives can be achieved using nitromethane and ammonium acetate under reflux (similar to methods for (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole in ). Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures purity, as demonstrated for indole derivatives in and , yielding products with >95% purity confirmed by HPLC or NMR.

Advanced: How can reaction conditions be optimized to improve the yield of this compound, particularly regarding catalyst choice and temperature?

Methodological Answer:

Optimization studies for similar nitro-substituted indoles (, Table 1) show that iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield due to its efficacy in electrophilic substitution. Key parameters include:

| Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| Lower temperatures reduce side reactions, while iodine enhances regioselectivity for the nitro group. |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and methyl group signals (δ 2.5–3.5 ppm). The nitro group deshields adjacent protons, shifting signals downfield.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- FTIR : Nitro group stretches appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using software like SHELX?

Methodological Answer:

SHELX refinement ( ) requires iterative checks:

Validate hydrogen bonding and torsion angles against expected geometries (e.g., N2—C1—C9—N1 ≈ 63.6° in similar indoles).

Use R-factor convergence (<5%) and electron density maps to identify misplaced atoms .

Cross-validate with spectroscopic data to resolve ambiguities, as qualitative research practices emphasize triangulation ().

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

While specific GHS data are limited ( ), general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors.

- PPE : Nitrile gloves and lab coats to prevent dermal exposure.

- Storage : Inert atmosphere containers to prevent decomposition .

Advanced: What methodologies are recommended for analyzing the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- TGA/DSC : Monitor mass loss and exothermic peaks (e.g., decomposition onset ~200°C for similar nitroindoles).

- GC-MS : Identify volatile byproducts (e.g., NO₂ release) during pyrolysis.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa models to calculate activation energy for decomposition steps.

Basic: How does the electronic effect of the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The nitro group is a strong meta-directing deactivator. In iodine-catalyzed reactions (), it directs electrophiles to the 4-position of the indole ring, reducing competing side reactions. Computational studies (e.g., DFT) can predict substituent effects on reaction sites.

Advanced: What strategies can mitigate byproduct formation during the nitration step in the synthesis of this compound?

Methodological Answer:

- Regioselective Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to favor mono-nitration.

- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) to prevent over-nitration.

- Catalyst Screening : Lewis acids like FeCl₃ or iodine improve selectivity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.